molecular formula C24H29ClN6O2 B607773 (R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride

(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride

Cat. No.: B607773
M. Wt: 469.0 g/mol
InChI Key: KRGMIOKDGHBYQE-UNTBIKODSA-N
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Description

Protein arginine deiminase 4 (PAD4) mediates the transformation of protein arginine into citrulline. Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases. GSK199 is a reversible inhibitor of PAD4 (IC50 = 200 nM) that binds to the low-calcium form of the enzyme and is selective for PAD4 over PAD1-3.2It is less potent than the related PAD4 inhibitor GSK484, which demonstrates an IC50 value of 50 nM. GSK199 can inhibit the citrullination of PAD4 target proteins and diminish the formation of neutrophil extracellular traps in mouse neutrophils.
GSK199 is a selective PAD4 inhibitor with half-maximum inhibitory concentration (IC50) values, in the absence of calcium, of 200 nM.

Mechanism of Action

Target of Action

GSK199, also known as ®-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride, is a selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4) . PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline in the presence of calcium ions . This enzyme has been strongly implicated in the pathogenesis of autoimmune, cardiovascular, and oncological diseases .

Mode of Action

GSK199 interacts with PAD4 by binding to the low-calcium form of the enzyme . This interaction induces a newly observed β-hairpin structure for these residues that allowed the hydrophobic residues Phe634 and Val643 to pack over the central part of the enzyme . This binding mechanism is unique and accounts for both its potency and selectivity .

Biochemical Pathways

The primary biochemical pathway affected by GSK199 is the citrullination process, catalyzed by PAD4 . Citrullination of arginine residues affects numerous physiological and pathological processes . In diseases like rheumatoid arthritis, autoantibodies against citrullinated joint proteins manifest years before symptoms, whereas antibodies against PAD4 occur during advanced disease . PAD4 is also linked to diseases characterized by aberrant levels of neutrophil extracellular traps (NETs) .

Result of Action

The administration of GSK199 leads to significant effects on diseases like arthritis, assessed both by global clinical disease activity and by histological analyses of synovial inflammation, pannus formation, and damage to cartilage and bone . It also inhibits total intracellular citrullination and citrullination of histone H3 in PBMCs .

Action Environment

Environmental factors such as stress, bacterial endotoxins, the fungal cell wall component zymosan, and protozoans can trigger PAD4 activation . In addition, proinflammatory cytokines (TNF-α), chemokines (IL-8), elevated intracellular Ca2+ level, and ROS like superoxide ion and H2O2 promote the expression of PAD4 . These factors could potentially influence the action, efficacy, and stability of GSK199.

Biochemical Analysis

Biochemical Properties

GSK199 interacts with PAD4, a key enzyme involved in the citrullination of arginine residues . This interaction is competitive with calcium, and GSK199 preferentially binds to the calcium-free form of PAD4 . The binding of GSK199 to PAD4 induces a newly observed β-hairpin structure for these residues that allowed the hydrophobic residues Phe634 and Val643 to pack over the central part of the .

Cellular Effects

GSK199 has significant effects on various types of cells and cellular processes. It has been shown to inhibit the catalytic activity of PADs derived from live polymorphonuclear leukocytes (PMNs) or lysed peripheral blood mononuclear cells (PBMCs) and PMNs . In combination with another PAD inhibitor, AFM-30a, GSK199 can inhibit total intracellular citrullination and citrullination of histone H3 in PBMCs .

Molecular Mechanism

The molecular mechanism of GSK199 involves its binding to PAD4, which leads to the inhibition of PAD4’s enzymatic activity . This inhibition disrupts the process of citrullination, a post-translational modification that converts arginine residues into citrulline . This mechanism of action has been confirmed through crystal structures of human PAD4 complexed with GSK199 .

Temporal Effects in Laboratory Settings

The effects of GSK199 over time in laboratory settings have been studied, particularly in relation to its stability and degradation

Metabolic Pathways

GSK199 is involved in the metabolic pathway of citrullination, catalyzed by PAD4

Properties

IUPAC Name

[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2.ClH/c1-4-30-19(12-15-7-5-9-26-22(15)30)23-27-18-11-16(13-20(32-3)21(18)28(23)2)24(31)29-10-6-8-17(25)14-29;/h5,7,9,11-13,17H,4,6,8,10,14,25H2,1-3H3;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGMIOKDGHBYQE-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCCC(C5)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCC[C@H](C5)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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